molecular formula C4H6N2O B1355365 3-Methylisoxazol-4-amine CAS No. 354795-62-3

3-Methylisoxazol-4-amine

Cat. No.: B1355365
CAS No.: 354795-62-3
M. Wt: 98.1 g/mol
InChI Key: BNOWDJRGXLVJHD-UHFFFAOYSA-N
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Description

3-Methylisoxazol-4-amine is a heterocyclic compound featuring a five-membered ring with one oxygen and one nitrogen atom at adjacent positions.

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods for this compound often involve scalable versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products:

Biochemical Analysis

Biochemical Properties

3-Methylisoxazol-4-amine plays a crucial role in biochemical reactions, particularly in the synthesis of other biologically active compounds. It interacts with various enzymes and proteins, influencing their activity and function. For instance, it has been shown to interact with enzymes involved in the synthesis of heterocyclic compounds, such as pyruvic acid derivatives . These interactions often involve the amino group of this compound, which can participate in nucleophilic reactions, leading to the formation of new chemical bonds and the synthesis of complex molecules.

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, certain derivatives of this compound have shown cytotoxic effects on cancer cell lines, indicating its potential as an anticancer agent . Additionally, it can modulate immune functions by affecting the proliferation and activity of immune cells . These effects are mediated through its interactions with cellular receptors and signaling molecules, leading to changes in cellular behavior and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it has been reported to participate in cycloaddition reactions, forming new chemical bonds and influencing the structure and function of target molecules . Additionally, it can inhibit or activate enzymes involved in metabolic pathways, leading to changes in the levels of metabolites and the overall metabolic flux within cells.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can undergo degradation under certain conditions, leading to the formation of degradation products that may have different biological activities . Long-term exposure to this compound can also result in changes in cellular behavior, such as altered gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as immune modulation and anticancer activity . At high doses, it can cause toxic or adverse effects, including cytotoxicity and organ damage . These dosage-dependent effects highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. It can be metabolized through pathways involving oxidation, reduction, and conjugation reactions . These metabolic processes can lead to the formation of metabolites that may have different biological activities compared to the parent compound. Understanding these metabolic pathways is crucial for predicting the pharmacokinetics and pharmacodynamics of this compound.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its accumulation in specific tissues . These interactions can influence its localization and concentration within different cellular compartments, affecting its overall biological activity.

Subcellular Localization

The subcellular localization of this compound is an important factor that determines its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the nucleus, mitochondria, or other organelles, where it can interact with specific biomolecules and exert its effects. Understanding its subcellular localization is essential for elucidating its mechanism of action and potential therapeutic applications.

Properties

IUPAC Name

3-methyl-1,2-oxazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2O/c1-3-4(5)2-7-6-3/h2H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNOWDJRGXLVJHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60549980
Record name 3-Methyl-1,2-oxazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60549980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

98.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

354795-62-3
Record name 3-Methyl-1,2-oxazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60549980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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